2-Morpholino-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a morpholine ring, a phenyl group, and two trifluoromethyl groups attached to an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a trifluoromethyl ketone in the presence of an acid catalyst to form the oxadiazine ring. The morpholine and phenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazine N-oxides.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of an oxadiazine ring.
5-fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol: Contains a morpholine ring and fluorine substituents but differs in the core structure.
Uniqueness
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F6N3O2 |
---|---|
Molecular Weight |
381.27 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C15H13F6N3O2/c16-14(17,18)13(15(19,20)21)22-11(10-4-2-1-3-5-10)26-12(23-13)24-6-8-25-9-7-24/h1-5H,6-9H2 |
InChI Key |
BUTCTGFFNHTJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.